molecular formula C24H19BrN2O2 B13673118 Methyl 4-bromo-1-trityl-1H-pyrazole-3-carboxylate

Methyl 4-bromo-1-trityl-1H-pyrazole-3-carboxylate

Cat. No.: B13673118
M. Wt: 447.3 g/mol
InChI Key: BZSFQFKAXXDZIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-1-trityl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C24H19BrN2O2. It belongs to the class of pyrazole derivatives, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound is particularly interesting due to its unique structure, which includes a bromine atom and a trityl group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-1-trityl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-1H-pyrazole-3-carboxylic acid with trityl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-1-trityl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-bromo-1-trityl-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4-bromo-1-trityl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and trityl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1H-pyrazole-3-carboxylic acid
  • 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile
  • 4-Bromo-1-phenyl-1H-pyrazole-3-carboxylate

Uniqueness

Methyl 4-bromo-1-trityl-1H-pyrazole-3-carboxylate is unique due to the presence of the trityl group, which imparts distinct steric and electronic properties.

Properties

Molecular Formula

C24H19BrN2O2

Molecular Weight

447.3 g/mol

IUPAC Name

methyl 4-bromo-1-tritylpyrazole-3-carboxylate

InChI

InChI=1S/C24H19BrN2O2/c1-29-23(28)22-21(25)17-27(26-22)24(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3

InChI Key

BZSFQFKAXXDZIV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C=C1Br)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.